Cas no 2171874-84-1 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid)

3-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a thiophene side chain, which introduces unique electronic and steric properties, and an ethylene glycol-based linker that enhances solubility and flexibility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for incorporating thiophene-modified residues into peptides, facilitating the study of structure-activity relationships or the development of bioactive peptides with tailored properties. Its compatibility with standard SPPS protocols ensures efficient incorporation into complex peptide sequences.
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid structure
2171874-84-1 structure
Product name:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid
CAS No:2171874-84-1
MF:C26H26N2O6S
Molecular Weight:494.559445858002
CID:6244454
PubChem ID:165536440

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid
    • 2171874-84-1
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
    • EN300-1510444
    • インチ: 1S/C26H26N2O6S/c29-24(28-22(14-25(30)31)23-10-5-13-35-23)16-33-12-11-27-26(32)34-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-10,13,21-22H,11-12,14-16H2,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: MMPQTHFXOBTBEZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CC(=O)O)NC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 494.15115773g/mol
  • 同位素质量: 494.15115773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 715
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 142Ų
  • XLogP3: 3

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1510444-2500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
2500mg
$6602.0 2023-09-27
Enamine
EN300-1510444-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1510444-1000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
1000mg
$3368.0 2023-09-27
Enamine
EN300-1510444-5000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1510444-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
1g
$0.0 2023-06-05
Enamine
EN300-1510444-250mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1510444-10000mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
10000mg
$14487.0 2023-09-27
Enamine
EN300-1510444-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
100mg
$2963.0 2023-09-27
Enamine
EN300-1510444-500mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(thiophen-2-yl)propanoic acid
2171874-84-1
500mg
$3233.0 2023-09-27

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid 関連文献

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acidに関する追加情報

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171874-84-1, known as 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiophene ring, and a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule with unique chemical and biological properties.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and drug delivery systems. The Fmoc moiety is widely used as a protecting group in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an ethoxyacetamide moiety, which further enhances its functionality. This arrangement allows for precise control over the reactivity of the molecule during synthesis, making it an ideal candidate for advanced chemical engineering applications.

The thiophene ring in the molecule introduces aromaticity and electron-withdrawing properties, which are crucial for its electronic and optical characteristics. Thiophene-containing compounds are known for their applications in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has explored the use of thiophene derivatives in flexible electronics, where their unique electronic properties enable efficient charge transport and stability under mechanical stress.

The propanoic acid backbone of this compound provides a hydrophilic surface, which is essential for its solubility in polar solvents. This feature is particularly advantageous in pharmaceutical applications, where solubility plays a critical role in drug delivery and bioavailability. Moreover, the propanoic acid group can undergo various chemical modifications, such as esterification or amidation, to tailor the molecule's properties for specific applications.

Recent advancements in computational chemistry have enabled researchers to predict the electronic and optical properties of this compound with high accuracy. For instance, density functional theory (DFT) calculations have revealed that the molecule exhibits strong absorption bands in the visible region of the electromagnetic spectrum, making it a potential candidate for use in optoelectronic devices. Additionally, molecular dynamics simulations have provided insights into the molecule's conformational flexibility, which is crucial for understanding its behavior in different environments.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and oxidation steps. The synthesis begins with the preparation of the Fmoc-aminoethyl ester intermediate, which is then coupled with the thiophene-containing propanoic acid derivative. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.

The application of this compound extends beyond traditional chemical synthesis. Its unique combination of functional groups makes it a promising candidate for use in drug delivery systems, where it can serve as a carrier or stabilizing agent. For example, recent studies have explored the use of Fmoc-containing compounds as carriers for hydrophobic drugs, leveraging their amphiphilic nature to enhance drug solubility and bioavailability.

In conclusion, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(thiophen-2-yl)propanoic acid is a versatile compound with a wide range of potential applications in chemistry, materials science, and pharmaceuticals. Its unique structure and functional groups make it an attractive target for further research and development. As new technologies emerge and computational tools become more sophisticated, we can expect to see even more innovative uses for this remarkable molecule.

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